molecular formula C15H12BrNO4 B13561792 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

Cat. No.: B13561792
M. Wt: 350.16 g/mol
InChI Key: ZOJWBWJWGHJUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Bromination: The benzene ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Coupling reaction: The protected amino group is coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the benzene ring.

    Coupling reactions: The amino and carboxylic acid groups can participate in coupling reactions to form peptide bonds or other linkages.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxycarbonyl group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group to an alcohol.

Major Products

    Substitution products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction products: Reduction can yield alcohols or amines.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid has several scientific research applications:

    Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological research: The compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amino acids, allowing selective reactions to occur. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure with a hydroxyphenyl group instead of a bromine atom.

    (S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid: Contains a fluorophenyl group instead of a bromine atom.

    ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar to the first compound but with a different stereochemistry.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

IUPAC Name

3-bromo-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12BrNO4/c16-12-8-4-7-11(14(18)19)13(12)17-15(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

ZOJWBWJWGHJUHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.